- Process for preparation of piperazine derivatives, European Patent Organization, , ,

Cas no 95635-56-6 (Ranolazine dihydrochloride)

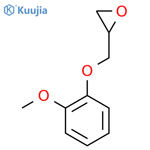

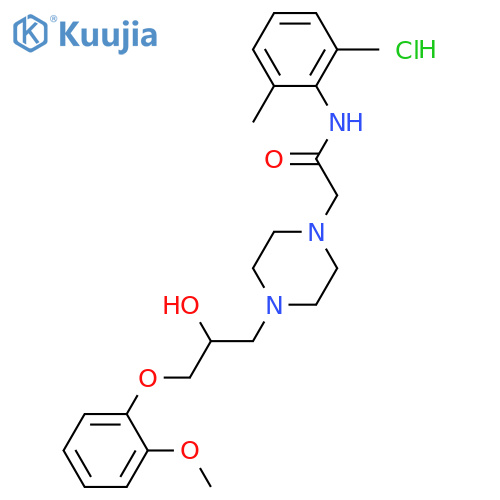

Ranolazine dihydrochloride structure

Nome del prodotto:Ranolazine dihydrochloride

Numero CAS:95635-56-6

MF:C24H34ClN3O4

MW:463.997465610504

MDL:MFCD03788770

CID:61789

PubChem ID:24278795

Ranolazine dihydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

-

- N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide dihydrochloride

- (+/-)-4-[2-HYDROXY-3-(O-METHOXYPHENOXY)PROPYL]-1-PIPERAZINEACETO-2',6'-XYLIDIDE DIHYDROCHLORIDE

- n-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide dihydrochloride

- (+/-)-N-(2,6-DIMETHYLPHENYL)-4-[2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL]-1-PIPERAZINEACETAMIDE DIHYDROCHLORIDE

- Ranolazine DiHCI

- Ranolazine and salt

- (±)-N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide

- RANOLAZINE DI HCL

- Ranolazine2Hcl

- Ranolazine Dihydrochloride

- N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)-propyl)piperazin-1-yl)acetamide dihydrochloride

- Ranolazine (hydrochloride)

- Ranolazine Dihydrocloride

- Ranolazine HCl

- Ranolazine dihydrochloride

- RS 43285

- Ranolazine (dihydrochloride)

- Ranolazine dihydroch

- RS-43285

- (±) -4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2′,6′-xylidide dihydrochloride

- N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide dihydrochloride

- Ranolazine 2HCl

- Ranolazine hydrochloride

- renolazine

- Ranolazine hydrochloride [USAN]

- (+-)-4-(2-Hydroxy-3-(o-methoxyphenoxy)propyl)-1-piperazineaceto-2',6'-xylidide dihydrochl

- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, dihydrochloride (9CI)

- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, dihydrochloride, (±)- (ZCI)

- (±)-RS 43285-193

- RS 43285-193

- CVT 303 dihydrochloride

- NCGC00261747-01

- Ranolazine hydrochloride (USAN)

- CVT 303 (dihydrochloride);RS 43285

- 95635-56-6

- Ranolazinedihydrochloride

- NCGC00094343-01

- SW197620-3

- Q27277741

- s1425

- Ranolazindihydrochlorid

- SR-01000076216-2

- propyl]-1-piperazineacetamide dihydrochloride; ( inverted question mark) -4-[2-hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2',6'-xylidide dihydrochloride

- N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)

- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-, dihydrochloride, (+-)-

- RANOLAZINE HYDROCHLORIDE [WHO-DD]

- UNII-F71253DJUN

- R 6152

- () -4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2',6'-xylidide dihydrochloride

- RJNSNFZXAZXOFX-UHFFFAOYSA-N

- HY-17401

- T73098

- EU-0101062

- CVT 303;RS 43285-003

- CHEMBL1526084

- 95635-56-6 (HCl)

- Hydrochloride, Ranolazine

- Tox21_501062

- AKOS015900516

- AC-3497

- DTXCID501333851

- N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide dihydrochloride

- ra-nolazine hydrochloride

- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine 2HCl

- MFCD03788770

- DTXSID50904741

- LP01062

- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt

- RANOLAZINE HYDROCHLORIDE (MART.)

- Ranolazine-D8 Dihydrochloride

- BCP22680

- CS-1130

- (+-)-4-(2-Hydroxy-3-(o-methoxyphenoxy)propyl)-1-piperazineaceto-2',6'-xylidide dihydrochloride

- HCl, Ranolazine

- Ranolazine HCl?

- R0112

- (RS)-N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)-propyl]piperazin-1-yl]acetamide

- N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;dihydrochloride

- RANOLAZINE DIHYDROCHLORIDE [MI]

- CCG-222366

- RANOLAZINE HYDROCHLORIDE [MART.]

- D05701

- F71253DJUN

- Ranolazine dihydrochloride, >=98% (HPLC), powder

- N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide Dihydrochloride; (+/-)-N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide Dihydrochloride; (+/-)-RS 43285-193; RS 43285; RS 43285-193; Ranolazine Hydrochloride

- SCHEMBL230758

- Dihydrochloride, Ranolazine

- AS-74881

- Ranolazine dihydrochloride

-

- MDL: MFCD03788770

- Inchi: 1S/C24H33N3O4.ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);1H

- Chiave InChI: HIWSKCRHAOKBSL-UHFFFAOYSA-N

- Sorrisi: Cl.O=C(CN1CCN(CC(COC2C(OC)=CC=CC=2)O)CC1)NC1C(C)=CC=CC=1C

Proprietà calcolate

- Massa esatta: 499.200462g/mol

- Carica superficiale: 0

- Conta donatori di obbligazioni idrogeno: 4

- Conta accettatore di obbligazioni idrogeno: 6

- Conta legami ruotabili: 9

- Massa monoisotopica: 499.200462g/mol

- Massa monoisotopica: 499.200462g/mol

- Superficie polare topologica: 74.3Ų

- Conta atomi pesanti: 33

- Complessità: 531

- Conta atomi isotopi: 0

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conteggio di unità legate in modo Covalent: 3

Proprietà sperimentali

- Colore/forma: Powder

- Punto di fusione: 222-229.5 °C (lit.)

- Punto di ebollizione: No data available

- Punto di infiammabilità: No data available

- Solubilità: H2O: 10 mg/mL, soluble

- PSA: 74.27000

- LogP: 3.86080

- Pressione di vapore: No data available

- Merck: 8111

Ranolazine dihydrochloride Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

-

Dichiarazione di avvertimento:

P264Pulire accuratamente dopo il trattamento

P280Indossare guanti protettivi/Indossare indumenti protettivi/Indossare occhiali protettivi/Indossare una maschera protettiva

P305Se entra negli occhi

P351Sciacquare attentamente con acqua per alcuni minuti

P338Rimuovere la lente a contatto (se presente) e facile da usare, Continuare a sciacquare

P337Se l'irritazione oculare persiste

P313Ottenere consiglio medico/cure - Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Istruzioni di sicurezza: S22-S24/25

- RTECS:TK7845370

- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Ranolazine dihydrochloride Dati doganali

- CODICE SA:2942000000

- Dati doganali:

Codice doganale cinese:

2942000000

Ranolazine dihydrochloride Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 222133-5G |

Ranolazine dihydrochloride, 98%, an anti-ischemic agent |

95635-56-6 | 98% | 5G |

¥ 3649 | 2022-04-26 | |

| TRC | R122505-250mg |

Ranolazine Dihydrochloride |

95635-56-6 | 250mg |

$ 115.00 | 2023-09-06 | ||

| LKT Labs | R0154-25 mg |

Ranolazine Dihydrochloride |

95635-56-6 | ≥98% | 25mg |

$88.60 | 2023-07-10 | |

| ChemScence | CS-1130-100mg |

Ranolazine (dihydrochloride) |

95635-56-6 | 99.79% | 100mg |

$92.0 | 2022-04-26 | |

| ChemScence | CS-1130-200mg |

Ranolazine (dihydrochloride) |

95635-56-6 | 99.79% | 200mg |

$145.0 | 2022-04-26 | |

| ChemScence | CS-1130-5g |

Ranolazine (dihydrochloride) |

95635-56-6 | 99.79% | 5g |

$594.0 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12006-200mg |

Ranolazine 2HCl |

95635-56-6 | 98% | 200mg |

¥1222.00 | 2023-09-09 | |

| Ambeed | A730331-100mg |

N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide dihydrochloride |

95635-56-6 | 98% | 100mg |

$19.0 | 2025-02-22 | |

| Ambeed | A730331-250mg |

N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide dihydrochloride |

95635-56-6 | 98% | 250mg |

$29.0 | 2025-02-22 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0207-50 mg |

Ranolazine dihydrochloride |

95635-56-6 | 99.00% | 50mg |

¥475.00 | 2022-04-26 |

Ranolazine dihydrochloride Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Solvents: Toluene ; 3 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Ethanol

1.2 Reagents: Hydrochloric acid Solvents: Ethanol

Riferimento

- Synthesis of anti-angina drug ranolazine, Guangxi Daxue Xuebao, 2003, 28(4), 301-303

Metodo di produzione 3

Condizioni di reazione

1.1 Solvents: Isopropanol , Toluene ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Acetone ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Acetone ; cooled

Riferimento

- Process for preparation of ranolazine, China, , ,

Metodo di produzione 4

Condizioni di reazione

Riferimento

- Improved process for preparation of pure Ranolazine and pharmaceutically acceptable salts thereof, India, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Solvents: Ethanol ; 3 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

Riferimento

- Synthesis of a novel antianginal agent Ranolazine, Zhongguo Yaowu Huaxue Zazhi, 2003, 13(5), 283-285

Metodo di produzione 6

Condizioni di reazione

Riferimento

- Novel solid state forms of ranolazine salts, United States, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Solvents: Isopropanol ; reflux; 1.5 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Riferimento

- Method for synthesizing ranolazine, China, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Potassium carbonate , Sodium iodide Solvents: Dimethylformamide ; 18 h, 30 - 35 °C

1.2 Reagents: Water

1.3 Reagents: Hydrochloric acid Solvents: Isopropanol , Acetone ; acidified

1.2 Reagents: Water

1.3 Reagents: Hydrochloric acid Solvents: Isopropanol , Acetone ; acidified

Riferimento

- Crystalline and amorphous form of ranolazine and the process for manufacturing them, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

Riferimento

- process for the preparation of ranolazine via coupling of N-(2,6-dimethylphenyl)-1-piperazineacetamide with 1-methoxy-2-oxiranylmethoxy)benzene., World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Solvents: Methanol ; 5 - 10 min, rt; rt → 95 °C; 4 - 5 h, 90 - 95 °C; 95 °C → 35 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

- Preparation of ranolazine, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

Riferimento

- A process for the preparation of ranolazine, India, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Solvents: Ethanol ; 3 - 4 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

Riferimento

- Study on synthesis process of ranolazine, Xinyang Shifan Xueyuan Xuebao, 2007, 20(2), 226-229

Metodo di produzione 13

Condizioni di reazione

Riferimento

- Novel solid state forms of ranolazine salts for treatment of cardiovascular disorders, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione

Riferimento

- Cardioselective aryloxy- and arylthiohydroxypropylpiperazinyl acetanilides which affect calcium entry, European Patent Organization, , ,

Metodo di produzione 15

Condizioni di reazione

1.1 Solvents: Methyl ethyl ketone ; 4 h, 70 - 85 °C; 85 °C → 30 °C

1.2 Reagents: Hydrochloric acid, compd. with 2-propanol (1:1) ; 20 - 30 °C; 2 h, 20 - 30 °C

1.2 Reagents: Hydrochloric acid, compd. with 2-propanol (1:1) ; 20 - 30 °C; 2 h, 20 - 30 °C

Riferimento

- Process for preparation of ranolazine and salts thereof, India, , ,

Metodo di produzione 16

Condizioni di reazione

Riferimento

- Improved process for the preparation of ranolazine, IP.com Journal, 2009, 9,

Ranolazine dihydrochloride Raw materials

- 2-Chloro-2',6'-dimethylacetanilide

- 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

- 2-(2-Methoxyphenoxy)methyloxirane

- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide

Ranolazine dihydrochloride Preparation Products

Ranolazine dihydrochloride Letteratura correlata

-

1. Back matter

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

95635-56-6 (Ranolazine dihydrochloride) Prodotti correlati

- 5026-74-4(N,N-Diglycidyl-4-glycidyloxyaniline)

- 7699-19-6(6-Methoxy-1,3-dihydroindol-2-one)

- 95635-55-5(Ranolazine)

- 23949-66-8(Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-)

- 142387-99-3(Ranolazine)

- 172430-45-4(Desmethyl Ranolazine)

- 24530-67-4(4-Acetylamino-2-(bis(2-hydroxyethyl)amino)anisole)

- 755711-09-2(Desmethoxy Ranolazine)

- 1329834-18-5(Desmethyl Ranolazine-d5)

- 1054624-77-9(Ranolazine-d3 Dihydrochloride)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:95635-56-6)Ranolazine dihydrochloride

Purezza:99%

Quantità:5g

Prezzo ($):225.0